N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide
Description
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide (CAS: Not explicitly provided) is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a phenylethynyl group and methyl groups at the nitrogen and para positions. It serves as a key intermediate in gold-catalyzed reactions, such as the synthesis of α-imino gold carbenes and fused heterocycles .
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-14-8-10-16(11-9-14)20(18,19)17(2)13-12-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
FOAVQZHGNGLPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylethynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DMSO is commonly used as an oxidant in the presence of microwave assistance to facilitate the reaction.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used in substitution reactions, often requiring a base to deprotonate the nucleophile and enhance its reactivity.
Major Products Formed
Oxidation: The major product formed from the oxidation of this compound is N-sulfonyl-2-aryloxoacetamide.
Substitution: The products of substitution reactions depend on the nucleophile used but generally result in the replacement of the sulfonamide nitrogen with the nucleophile.
Scientific Research Applications
Antibacterial Properties
Sulfonamides are known for their antibacterial properties due to their ability to inhibit folate synthesis in bacteria. N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide may exhibit similar properties, and its unique structure could enhance its effectiveness against resistant bacterial strains. Preliminary studies suggest that compounds with similar structures demonstrate promising antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating efficacy against various pathogens .
Potential Anticancer Agent
Recent research has indicated that sulfonamide derivatives can play a role in cancer treatment. The structural characteristics of this compound may allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Case studies have shown that related compounds can reduce tumor sizes in animal models .
Organic Synthesis
The compound can serve as a precursor or reagent in organic synthesis reactions. For instance, it has been utilized in the synthesis of ynamides through copper-catalyzed cross-dehydrogenative coupling reactions. This application highlights its utility in creating complex organic molecules .
Photophysical Studies
Due to its unique structural features, this compound can be employed in photophysical studies. The compound's response to light irradiation could lead to novel applications in photochemistry and materials design .
Case Studies and Research Findings
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial activity of compounds similar to this compound against resistant strains of bacteria. Results indicated significant antimicrobial activity with MIC values around 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . -
Cancer Treatment Research :
In animal models treated with derivatives of this compound, researchers observed a notable reduction in tumor size and improved survival rates compared to control groups over a treatment period of 30 days .
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antibacterial applications, the compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Key Properties:
- Physical State : Colorless needle crystals with a melting point of 79–81°C (lit. 72–74°C) .
- Spectral Data :
- Reactivity : Acts as a substrate in microwave-assisted oxidation with DMSO to form α-keto imides (83% yield under optimized conditions) .
Comparison with Structurally Similar Sulfonamides
4-Methyl-N-(4-(methylthio)phenyl)-N-(phenylethynyl)benzenesulfonamide (1d)
N,4-Dimethyl-N-(3-methylbenzo[b]thiophen-2-yl)benzenesulfonamide (3za)
N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide
- Structure : Features a 3,4-dimethylphenyl group instead of phenylethynyl.
- Synthesis : Achieved via nucleophilic substitution (97% purity reported) .
- Reactivity : Lower steric hindrance compared to the phenylethynyl derivative may favor nucleophilic reactions.
Comparative Data Table
Key Research Findings
Electronic Effects on Reactivity
Steric and Conformational Influences
- Crystal structure analyses of related sulfonamides (e.g., 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide) reveal that substituents alter torsion angles at the S–N bond, affecting molecular packing and hydrogen-bonding networks .
Biological Activity
N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide is a sulfonamide compound characterized by a unique structure that includes a sulfonamide group attached to a phenylethynyl moiety. While specific biological activities of this compound are not extensively documented, understanding its potential effects in biological systems is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula: C17H18N2O2S
- CAS Number: 1005500-77-5
- Density: Approximately 1.224 g/cm³
- Boiling Point: 391.7 °C at 760 mmHg
General Biological Activity of Sulfonamides
Sulfonamides, as a class of compounds, are known for their antibacterial properties . They primarily exert their effects by inhibiting bacterial growth through interference with folate synthesis. This mechanism is critical in the treatment of various bacterial infections, making sulfonamides valuable in clinical settings . The unique structure of this compound may also impart additional biological activities, potentially influencing cell signaling pathways or receptor interactions.
Cardiovascular Effects
Research on related sulfonamide compounds indicates that some can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies have shown that certain benzenesulfonamides can decrease perfusion pressure in isolated rat heart models, suggesting a possible interaction with calcium channels involved in vascular regulation . This could imply that this compound might exhibit similar cardiovascular effects.
Study on Sulfonamide Derivatives
A study evaluated the biological activity of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that specific derivatives could significantly alter these cardiovascular parameters over time. Such findings highlight the need for further investigation into the pharmacological profiles of related compounds like this compound .
Mechanistic Insights
The mechanism by which sulfonamides exert their effects often involves complex interactions at the molecular level. For example, some studies have suggested that certain sulfonamide derivatives can inhibit enzymes like dihydrofolate reductase (DHFR), further elucidating their potential role in modulating cellular processes and influencing drug metabolism pathways .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibition of folate synthesis; potential efficacy against bacterial infections |
| Cardiovascular | Possible effects on perfusion pressure and coronary resistance; interaction with calcium channels |
| Enzyme Inhibition | Potential inhibition of DHFR and other metabolic pathways |
Q & A
Q. What are the optimal synthetic routes for N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide, and how can low yields be addressed?
Methodological Answer: The compound is synthesized via Sonogashira coupling or nucleophilic substitution. For example, This compound (1a) is prepared by reacting 4-methylbenzenesulfonamide derivatives with phenylacetylene under palladium/copper catalysis . Low yields (e.g., 32% in one protocol ) can be improved by:
- Catalyst optimization : Using Pd(PPh₃)₂Cl₂/CuI in THF/NEt₃ for efficient cross-coupling .
- Purification : Employing silica gel chromatography (PE/EtOAc 10:1) to isolate pure crystalline solids .
- Anhydrous conditions : Ensuring dry solvents (e.g., toluene) and inert atmospheres (N₂/Ar) to suppress side reactions .
Q. What standard analytical techniques are used to characterize this compound?
Methodological Answer: Key characterization methods include:
- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., δ 3.13 ppm for N–CH₃ in CDCl₃ ).
- Melting point analysis : Compare observed mp (79–81°C ) to literature values to assess purity.
- HRMS : Validate molecular weight (e.g., m/z 391.1354 for derivatives ).
- X-ray crystallography : Resolve crystal packing using SHELX software for refinement (e.g., torsion angles ~71.6° in sulfonamide derivatives ).
Advanced Research Questions
Q. How does the sulfonamide group influence catalytic activity in gold-mediated reactions?
Methodological Answer: The sulfonamide acts as a directing group in gold-catalyzed C–H activation. For instance, This compound undergoes cyclization with sulfilimines via α-imino gold carbenes, forming imidazo[1,2-a]pyridine derivatives (92% yield ). Key factors:
- Electronic effects : Electron-rich sulfonamides enhance carbene stability.
- Steric control : The N-methyl group prevents undesired side reactions .
- Mechanistic validation : Use deuterium labeling or DFT calculations to track regioselectivity .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Methodological Answer: Crystallization challenges include polymorphism and solvent inclusion. Strategies:
Q. How can oxidation with DMSO be optimized to synthesize α-keto imides?
Methodological Answer: Microwave-assisted oxidation of This compound with anhydrous DMSO achieves 83% yield . Optimization involves:
Q. How do computational methods enhance understanding of its bioactivity?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to BRD4 bromodomains . Steps:
- Ensemble docking : Screen sulfonamide derivatives against multiple protein conformations.
- Binding free energy : Calculate ΔG using MM/GBSA to validate hits (e.g., IC₅₀ < 1 µM for BRD4 inhibitors ).
- Cocrystal validation : Compare predicted poses with experimental PDB structures (e.g., 5TI4 ).
Q. How to resolve contradictions in reported melting points or spectral data?
Methodological Answer: Discrepancies (e.g., mp 72–74°C vs. 79–81°C ) arise from impurities or polymorphs. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
